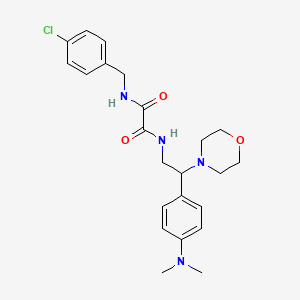
N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C23H29ClN4O3 and its molecular weight is 444.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C23H30ClN3O3, with a molecular weight of approximately 445.96 g/mol. The structure features a chlorobenzyl group and a morpholinoethyl moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H30ClN3O3 |
| Molecular Weight | 445.96 g/mol |
| CAS Number | 899729-53-4 |
| Melting Point | Not available |
| Solubility | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may exert its effects through:
- Receptor Modulation : Binding to specific receptors involved in signal transduction pathways, potentially influencing cellular responses.
- Enzyme Inhibition : Acting as an inhibitor for certain enzymes, altering metabolic pathways.
- Antimicrobial Activity : Exhibiting activity against various bacterial strains, particularly Gram-positive bacteria.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of similar oxalamide derivatives, suggesting that this compound may exhibit comparable effects. For example, compounds with halogenated phenyl groups have shown increased lipophilicity and membrane permeability, enhancing their efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The presence of the chlorobenzyl and dimethylamino groups in the structure contributes significantly to the compound's biological activity. The following points summarize key findings from SAR studies:
- Chlorine Substitution : The introduction of chlorine atoms enhances lipophilicity and can improve antibacterial activity due to better membrane penetration.
- Dimethylamino Group : This moiety is known to enhance solubility and may contribute to the compound's interaction with biological targets.
Case Studies
- Antimicrobial Efficacy : A study evaluated various oxalamide derivatives for their antimicrobial properties against S. aureus, E. coli, and Candida albicans. The results indicated that compounds with similar structural features to this compound were effective against Gram-positive bacteria but less effective against Gram-negative strains .
- In Vivo Studies : Experimental models demonstrated that compounds with similar oxalamide structures exhibited significant anti-inflammatory effects, providing insights into their potential therapeutic applications beyond antimicrobial activity .
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O3/c1-27(2)20-9-5-18(6-10-20)21(28-11-13-31-14-12-28)16-26-23(30)22(29)25-15-17-3-7-19(24)8-4-17/h3-10,21H,11-16H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJKBAWPMMCVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













